molecular formula C13H12N4 B1672853 4-(4-aminophenyl)-1H-indazol-3-amine CAS No. 819058-89-4

4-(4-aminophenyl)-1H-indazol-3-amine

Cat. No.: B1672853
CAS No.: 819058-89-4
M. Wt: 224.26 g/mol
InChI Key: KHQLSBOHZQJRPC-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)-1H-indazol-3yl-amine is an organic compound that features an indazole core substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-aminophenyl)-1H-indazol-3yl-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the nitration of 4-nitroacetophenone, followed by reduction to yield 4-aminophenyl derivatives. The cyclization reaction is then catalyzed by acids to form the indazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-(4-aminophenyl)-1H-indazol-3yl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-aminophenyl)-1H-indazol-3yl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)-1H-indazol-3yl-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

    4-aminophenyl derivatives: These compounds share the aminophenyl group but differ in the core structure.

    Indazole derivatives: Compounds with the indazole core but different substituents.

Uniqueness: 4-(4-aminophenyl)-1H-indazol-3yl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both an indazole and an aminophenyl derivative makes it a versatile compound in various research applications .

Properties

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583110
Record name 4-(4-Aminophenyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819058-89-4
Record name 4-(4-Aminophenyl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminophenyl)-1H-indazol-3-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4PN5258T7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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